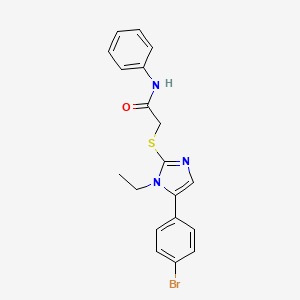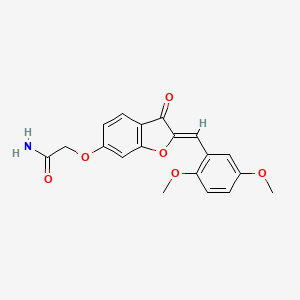
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate, also known as EPCOF, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in the field of medicinal chemistry. EPCOF is a derivative of coumarin, which is a natural compound found in many plants and has been used for centuries in traditional medicine. In recent years, EPCOF has been synthesized and studied for its various biological activities and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to modulate the expression of various genes involved in inflammation and cancer. In addition, 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is its ease of synthesis and availability for research purposes. It has also been found to have a low toxicity profile, making it a safe compound to work with in the laboratory. However, one of the limitations of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate and its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate. One area of interest is the development of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate-based drugs for the treatment of cancer and inflammatory disorders. Another area of research is the investigation of the mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate and its potential targets in cells. In addition, further studies are needed to optimize the synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate and improve its solubility in water for use in various experimental settings. Overall, the potential applications of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate in the field of medicinal chemistry make it a promising area of research for the future.
Synthesemethoden
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-ethoxyphenol and furoic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including esterification and cyclization, to yield 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate as a white crystalline solid. The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been optimized and can be carried out on a large scale, making it readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. In addition, 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate involves the reaction of 7-hydroxy-4H-chromen-4-one with 2-furoic acid chloride in the presence of a base to form 7-(2-furoyl)-4H-chromen-4-one. This intermediate is then reacted with 2-ethoxyphenol in the presence of a catalyst to form the final product.", "Starting Materials": [ "7-hydroxy-4H-chromen-4-one", "2-furoic acid chloride", "2-ethoxyphenol", "base", "catalyst" ], "Reaction": [ "Step 1: React 7-hydroxy-4H-chromen-4-one with 2-furoic acid chloride in the presence of a base to form 7-(2-furoyl)-4H-chromen-4-one.", "Step 2: React 7-(2-furoyl)-4H-chromen-4-one with 2-ethoxyphenol in the presence of a catalyst to form 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate." ] } | |
CAS-Nummer |
637750-38-0 |
Produktname |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 2-furoate |
Molekularformel |
C22H16O7 |
Molekulargewicht |
392.363 |
IUPAC-Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C22H16O7/c1-2-25-16-6-3-4-7-17(16)29-20-13-27-19-12-14(9-10-15(19)21(20)23)28-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3 |
InChI-Schlüssel |
ARKIIDCJFUSGPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2620311.png)
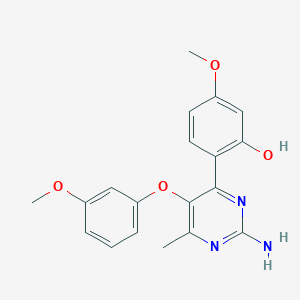
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)
![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620319.png)
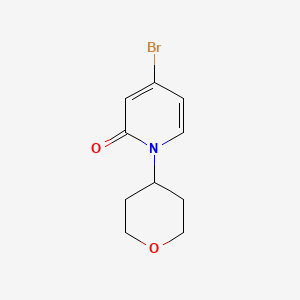
![2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2620321.png)
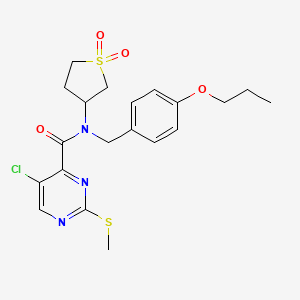
![N-(2,4-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620324.png)
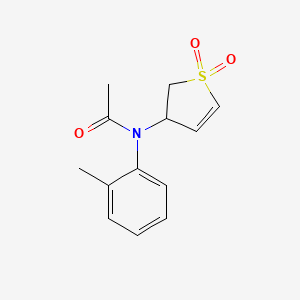
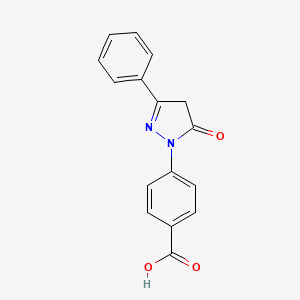
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2620330.png)
![N,1-bis(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2620331.png)
